methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C5H6BrN3O3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a triazole derivative followed by esterification. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a triazole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can result in various substituted triazole derivatives .
Scientific Research Applications
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl (5-hydroxy-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-3(10)2-9-5(11)7-4(6)8-9/h2H2,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNAFSZZVLDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)NC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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